![molecular formula C12H26O2Si B14267877 Silane, tris(1-methylethyl)[(2S)-oxiranylmethoxy]- CAS No. 185140-87-8](/img/structure/B14267877.png)
Silane, tris(1-methylethyl)[(2S)-oxiranylmethoxy]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, tris(1-methylethyl)[(2S)-oxiranylmethoxy]- is an organosilicon compound with the molecular formula C12H26O2Si. This compound is known for its unique chemical structure, which includes a silicon atom bonded to three isopropyl groups and an oxiranylmethoxy group. It is used in various chemical reactions and has applications in multiple scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Silane, tris(1-methylethyl)[(2S)-oxiranylmethoxy]- typically involves the reaction of a silicon-based precursor with isopropyl groups and an oxiranylmethoxy group. The reaction conditions often include the use of a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled conditions. The process may include steps such as purification and isolation to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Silane, tris(1-methylethyl)[(2S)-oxiranylmethoxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products.
Reduction: It can be reduced under specific conditions.
Substitution: The oxiranylmethoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and catalysts. The reaction conditions vary depending on the desired product and may include specific temperatures, pressures, and solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may produce silanol derivatives, while substitution reactions may yield various substituted silanes.
Aplicaciones Científicas De Investigación
Silane, tris(1-methylethyl)[(2S)-oxiranylmethoxy]- has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other silicon-based compounds.
Biology: Employed in the modification of biomolecules and as a tool for studying biological processes.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of advanced materials, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of Silane, tris(1-methylethyl)[(2S)-oxiranylmethoxy]- involves its interaction with molecular targets and pathways. The oxiranylmethoxy group can participate in various chemical reactions, leading to the formation of new bonds and the modification of existing structures. The silicon atom plays a crucial role in stabilizing the compound and facilitating its reactivity.
Comparación Con Compuestos Similares
Similar Compounds
Tris(trimethylsilyl)silane: Known for its use as a radical reducing agent.
Triphenylsilane: Used in hydrosilylation reactions.
Triethylsilane: Employed in reduction reactions.
Uniqueness
Silane, tris(1-methylethyl)[(2S)-oxiranylmethoxy]- is unique due to its specific combination of isopropyl groups and an oxiranylmethoxy group. This structure provides distinct reactivity and applications compared to other similar silanes.
Propiedades
Número CAS |
185140-87-8 |
|---|---|
Fórmula molecular |
C12H26O2Si |
Peso molecular |
230.42 g/mol |
Nombre IUPAC |
[(2S)-oxiran-2-yl]methoxy-tri(propan-2-yl)silane |
InChI |
InChI=1S/C12H26O2Si/c1-9(2)15(10(3)4,11(5)6)14-8-12-7-13-12/h9-12H,7-8H2,1-6H3/t12-/m0/s1 |
Clave InChI |
DIMNKUSNYQUYHT-LBPRGKRZSA-N |
SMILES isomérico |
CC(C)[Si](C(C)C)(C(C)C)OC[C@@H]1CO1 |
SMILES canónico |
CC(C)[Si](C(C)C)(C(C)C)OCC1CO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


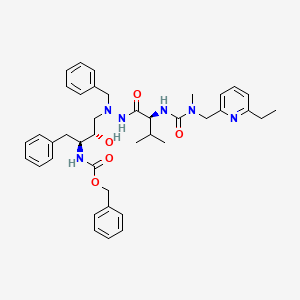
![2-Butanone, 1-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-3-methyl-](/img/structure/B14267796.png)

![2,6-Dimethyl-4-[3-(3-methylcyclohexyl)cyclopentyl]morpholine](/img/structure/B14267810.png)
![1-Methyl-3-methylidene-9-oxabicyclo[3.3.1]nonane](/img/structure/B14267823.png)
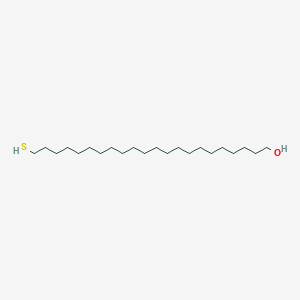
![4-[(2,2-Diphenylethenyl)(phenyl)amino]benzaldehyde](/img/structure/B14267839.png)
![N~1~,N~3~-Bis[2-(4-aminophenyl)ethyl]benzene-1,3-dicarboxamide](/img/structure/B14267840.png)
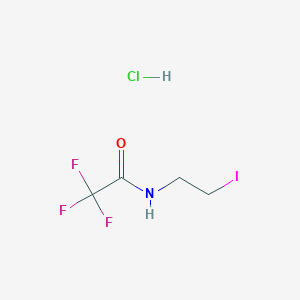
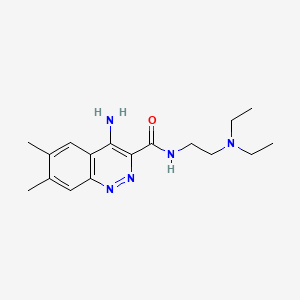
![2-Ethyl-1-oxa-4,6,9-trithiaspiro[4.4]nonane](/img/structure/B14267859.png)
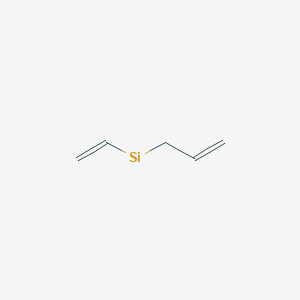
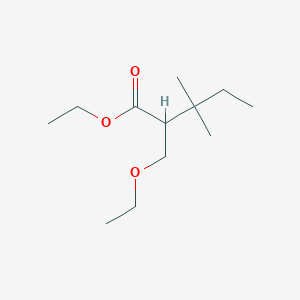
![2-[(3-Chloropropyl)sulfanyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14267880.png)
